molecular formula C49H75N7O15 B1674037 FR900359 CAS No. 107530-18-7

FR900359

Cat. No.: B1674037
CAS No.: 107530-18-7
M. Wt: 1002.2 g/mol
InChI Key: IMXKHFILKMPFGB-ZWYWTTNJSA-N
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Description

FR900359 is a cyclic depsipeptide derived from the soil bacterium Chromobacterium vaccinii. It is known for its ability to bind to Gq proteins in mammals and insects, thereby inhibiting the signal transduction of their Gq protein-coupled receptors. This inhibition can lead to significant physiological consequences, making this compound a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

FR900359 is synthesized through a complex biosynthetic system involving non-ribosomal peptide synthetase (NRPS) assembly lines. The process includes the attachment of a functionally important side chain through thioesterase-mediated side chain transesterification. This method allows for the generation of this compound analogs with altered side chains, enhancing its potency and target affinity .

Industrial Production Methods

The industrial production of this compound involves cultivating the soil bacterium Chromobacterium vaccinii under controlled conditions. The bacterium produces this compound as a secondary metabolite, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

FR900359 primarily undergoes inhibition reactions where it binds to Gq proteins, preventing the exchange of guanine nucleotides necessary for their activation. This inhibition is crucial for its function as a Gq protein inhibitor .

Common Reagents and Conditions

The synthesis of this compound involves the use of non-ribosomal peptide synthetase enzymes and thioesterase domains. The reaction conditions typically include controlled temperature and pH to ensure the proper folding and assembly of the cyclic depsipeptide .

Major Products Formed

The primary product formed from the synthesis of this compound is the cyclic depsipeptide itself. Additionally, various analogs with modified side chains can be produced through substrate promiscuity of the thioesterase domain .

Mechanism of Action

FR900359 exerts its effects by binding to the Gα-subunits of Gq proteins, inhibiting the nucleotide exchange that is crucial for their activation. This inhibition prevents the downstream signaling pathways mediated by Gq protein-coupled receptors, leading to various physiological effects .

Comparison with Similar Compounds

FR900359 is closely related to another cyclic depsipeptide, YM-254890. Both compounds inhibit Gq proteins with high potency and selectivity. this compound has been shown to have unique side chain modifications that enhance its potency and target affinity compared to YM-254890 .

List of Similar Compounds

  • YM-254890
  • UBO-QIC (another name for this compound)

This compound stands out due to its unique side chain modifications and its ability to inhibit Gq proteins with high selectivity and potency .

Properties

IUPAC Name

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N7O15/c1-17-34(58)52-35(39(59)24(2)3)47(65)70-40(25(4)5)36-46(64)56(15)38(30(11)68-16)49(67)71-41(26(6)7)37(51-31(12)57)48(66)69-33(23-32-21-19-18-20-22-32)45(63)55(14)28(9)42(60)50-27(8)44(62)54(13)29(10)43(61)53-36/h18-22,24-27,29-30,33,35-41,59H,9,17,23H2,1-8,10-16H3,(H,50,60)(H,51,57)(H,52,58)(H,53,61)/t27-,29-,30+,33+,35-,36-,37-,38-,39+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXKHFILKMPFGB-ZWYWTTNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)O[C@@H]([C@H]1C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)[C@@H](C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107530-18-7
Record name FR-900359
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7M4365U6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.